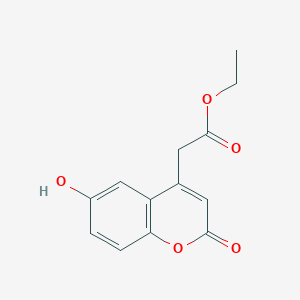

ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate

概要

説明

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a derivative of coumarin, a class of compounds known for their diverse biological activities and applications in various fields Coumarins are naturally occurring lactones found in many plants and have been used in traditional medicine for centuries

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate typically involves the Pechmann condensation reaction. This reaction is carried out by reacting phenols with β-ketoesters in the presence of a strong acid catalyst, such as sulfuric acid. The general reaction scheme is as follows:

Starting Materials: 1,3-dihydroxybenzene (resorcinol) and ethyl acetoacetate.

Catalyst: Concentrated sulfuric acid.

Reaction Conditions: The reaction mixture is heated under reflux for several hours until the formation of the coumarin derivative is complete.

Isolation: The product is then isolated by neutralizing the reaction mixture, followed by extraction and purification using standard techniques such as recrystallization.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, improved yields, and reduced reaction times. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is also being explored to make the process more environmentally friendly.

化学反応の分析

Types of Reactions

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form alcohols.

Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

Substitution: Hydrolysis can be carried out using aqueous sodium hydroxide (NaOH) or hydrochloric acid (HCl).

Major Products Formed

Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromen-4-yl acetate.

Reduction: Formation of ethyl 2-(6-hydroxy-2-hydroxy-2H-chromen-4-yl)acetate.

Substitution: Formation of 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetic acid.

科学的研究の応用

Scientific Research Applications

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate serves as a precursor in synthesizing more complex coumarin derivatives with potential biological activities. It is also investigated for its antioxidant, antimicrobial, and anticancer properties. Its potential extends to the development of new therapeutic agents for diseases such as cancer, Alzheimer’s, and cardiovascular disorders, as well as in the development of fluorescent dyes and optical materials due to its photophysical properties.

Detailed Analysis

Biochemical Properties: this compound interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the primary interactions is with cytochrome P450 enzymes, including P450s 1A1, 1A2, and 2A6.

Cellular Effects: This compound exerts various effects on different types of cells and cellular processes, influencing cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to affect the expression of genes involved in oxidative stress response and inflammation.

Molecular Mechanism: The molecular mechanism of action of this compound involves several key interactions at the molecular level, binding to specific biomolecules, including enzymes and receptors, influencing their activity. For example, this compound can inhibit or activate enzymes by binding to their active sites or allosteric sites.

Chemical Reactions

This compound can undergo various chemical reactions:

- Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

- Reduction: The carbonyl group can be reduced to form alcohols.

- Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid, which can then undergo further substitution reactions.

Coumarin Derivatives as Pharmacological Agents

作用機序

The biological activity of ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is primarily attributed to its ability to interact with various molecular targets and pathways. The compound can:

Inhibit Enzymes: Such as DNA gyrase and topoisomerase, which are essential for DNA replication and cell division.

Scavenge Free Radicals: Due to its antioxidant properties, it can neutralize reactive oxygen species (ROS) and reduce oxidative stress.

Modulate Signaling Pathways: Involved in inflammation, apoptosis, and cell proliferation.

類似化合物との比較

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate can be compared with other coumarin derivatives such as:

Esculetin (6,7-dihydroxycoumarin): Known for its anti-inflammatory and antioxidant properties.

Warfarin: A well-known anticoagulant used in the prevention of blood clots.

Umbelliferone (7-hydroxycoumarin): Exhibits antioxidant, anti-inflammatory, and antimicrobial activities.

生物活性

Ethyl 2-(6-hydroxy-2-oxo-2H-chromen-4-yl)acetate is a coumarin derivative, recognized for its diverse biological activities. This compound has gained attention in pharmacological research due to its potential applications in treating various diseases, including cancer, inflammation, and microbial infections. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Overview of Coumarins

Coumarins are a class of compounds that exhibit a wide range of biological activities, including antioxidant, anti-inflammatory, antimicrobial, and anticancer properties. This compound is synthesized through the Pechmann condensation reaction and is characterized by its unique chemical structure, which contributes to its biological effects.

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₂O₅ |

| Molecular Weight | 248.23 g/mol |

| CAS Number | 861537-12-4 |

| Purity | ≥ 95% |

The biological activity of this compound is primarily attributed to its interactions with various biomolecules:

- Cytochrome P450 Enzymes : The compound interacts with cytochrome P450 enzymes (e.g., P450s 1A1, 1A2, and 2A6), influencing drug metabolism and detoxification processes .

- Cell Signaling Pathways : It modulates cell signaling pathways, affecting gene expression related to oxidative stress and inflammation.

- Antioxidant Activity : this compound exhibits significant antioxidant properties, scavenging free radicals and reducing oxidative damage in cells .

Antioxidant Activity

Research has demonstrated that coumarin derivatives can effectively scavenge free radicals. A study indicated that this compound showed a dose-dependent increase in antioxidant activity compared to standard antioxidants like ascorbic acid.

Antimicrobial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens:

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Candida albicans | 16 µg/mL |

The compound exhibited notable activity against both Gram-positive and Gram-negative bacteria, as well as fungi .

Anticancer Activity

The anticancer potential of this compound has been explored in several studies. It was found to induce apoptosis in cancer cell lines through the modulation of apoptotic pathways and inhibition of cell proliferation.

Case Studies

- Study on Anticancer Properties : A recent study investigated the effects of this compound on human breast cancer cells (MCF7). The results showed a significant reduction in cell viability at concentrations above 20 µM after 48 hours of treatment. The mechanism involved the upregulation of pro-apoptotic factors and downregulation of anti-apoptotic proteins .

- Antimicrobial Efficacy : Another study assessed the antimicrobial efficacy against methicillin-resistant Staphylococcus aureus (MRSA). The compound demonstrated an inhibition zone of up to 25 mm at a concentration of 100 µg/mL, indicating strong potential as an antimicrobial agent .

特性

IUPAC Name |

ethyl 2-(6-hydroxy-2-oxochromen-4-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12O5/c1-2-17-12(15)5-8-6-13(16)18-11-4-3-9(14)7-10(8)11/h3-4,6-7,14H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWENSIHCYQHGFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC1=CC(=O)OC2=C1C=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。